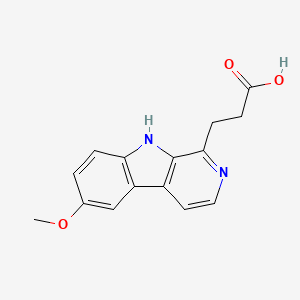
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C16H17N It features a methyl group attached to the fourth position of an aniline ring, with a 3-phenylprop-2-en-1-yl substituent on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and cinnamyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: 4-Methylaniline is dissolved in an appropriate solvent like ethanol or dichloromethane. Cinnamyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the phenylprop-2-en-1-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated or alkylated aromatic compounds.
科学研究应用
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its structural properties.
作用机制
The mechanism by which 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the aniline moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline: Lacks the methyl group on the aniline ring.
4-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Contains a triple bond instead of a double bond in the phenylpropyl group.
4-Methyl-N-(3-phenylpropyl)aniline: Saturated version with single bonds in the phenylpropyl group.
Uniqueness
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is unique due to the presence of both a methyl group on the aniline ring and a phenylprop-2-en-1-yl group on the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
属性
CAS 编号 |
127598-83-8 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC 名称 |
4-methyl-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12,17H,13H2,1H3 |
InChI 键 |
XCQQNUAZHXOTJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


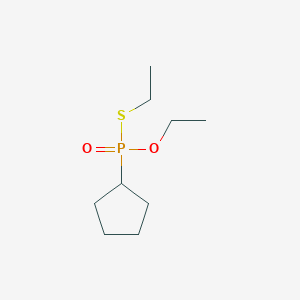
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
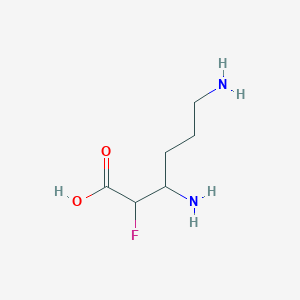

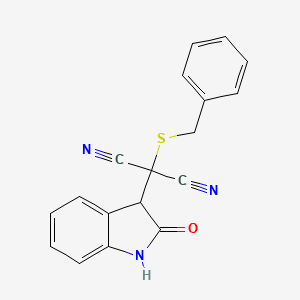
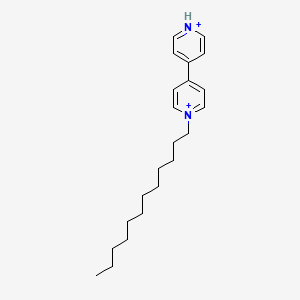
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)

![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
